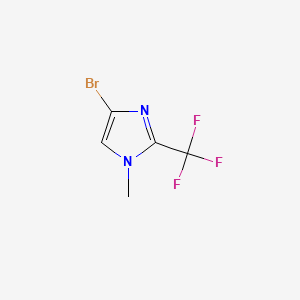
4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 4, a methyl group at position 1, and a trifluoromethyl group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole typically involves multistep reactions. One common method includes the bromination of 1-methyl-2-(trifluoromethyl)-1H-imidazole using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1-methyl-2-(trifluoromethyl)-1H-imidazole .
Applications De Recherche Scientifique
4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or modulator of protein function. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
1-Bromo-4-(trifluoromethyl)benzene: Similar in structure but lacks the imidazole ring.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a trifluoromethyl group.
Uniqueness: 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and trifluoromethyl groups on the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H4BrF3N2 |
|---|---|
Poids moléculaire |
229.00 g/mol |
Nom IUPAC |
4-bromo-1-methyl-2-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-2-3(6)10-4(11)5(7,8)9/h2H,1H3 |
Clé InChI |
LZDZXXZTUHRGQO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


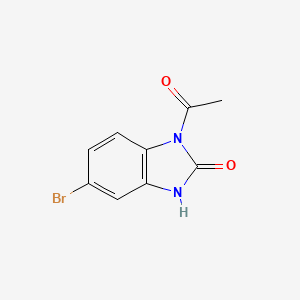
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
![Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane](/img/structure/B14118032.png)
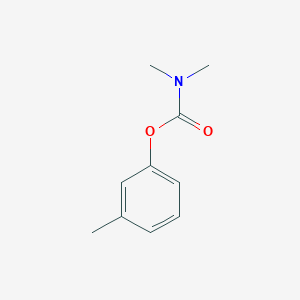
![(E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14118036.png)
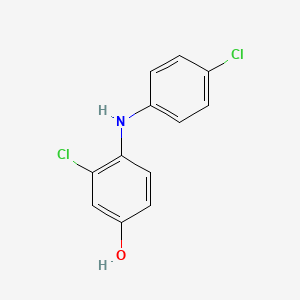
![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118052.png)
![8-Bromopyrido[1,2-a]benzimidazole](/img/structure/B14118055.png)
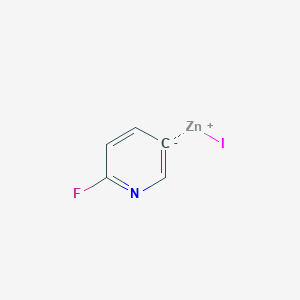
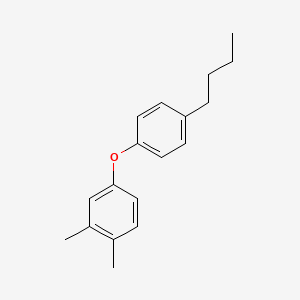
![(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14118074.png)
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B14118087.png)


